

Technical Comparison Guide: FTIR Characterization of Methyl 2-hydroxy-4- methylpyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-
methylpyrimidine-5-carboxylate

Cat. No.: B12213052

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Executive Summary & Compound Identity

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (MHM-PC) is a functionalized pyrimidine scaffold widely used in the development of antiviral agents and kinase inhibitors. Its structural integrity is defined by a specific substitution pattern: a hydroxyl group at position 2, a methyl group at position 4, and a methyl ester moiety at position 5.

In the solid state, this compound predominantly exists in the 2-oxo-1,2-dihydropyrimidine (lactam) tautomeric form. Correctly interpreting its FTIR spectrum requires recognizing this keto-enol tautomerism, as the spectrum will display amide-like features rather than typical phenolic hydroxyl bands.

Core Identity Matrix

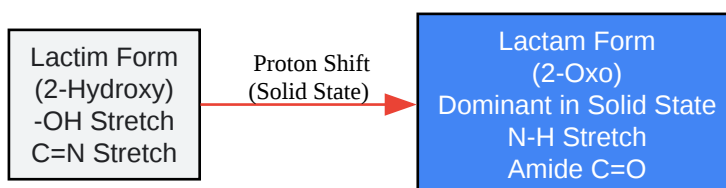
Feature	Specification
IUPAC Name	Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-carboxylate
Common Name	Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
CAS Registry	Analogous to Ethyl Ester CAS 6214-64-8
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Key Functional Groups	Ester (C=O), Cyclic Amide (N-C=O), Conjugated C=C

Structural Analysis: The Tautomerism Factor

Before analyzing peaks, one must understand the "Why" behind the spectrum. The 2-hydroxy pyrimidine motif undergoes a proton shift, favoring the Lactam (Keto) form over the Lactim (Enol) form in solid phases.

Impact on FTIR:

- Expectation (Enol): Broad -OH stretch (3200-3400 cm⁻¹) and C=N ring bands.
- Reality (Keto): Sharp/Broad -NH stretch (3100-3200 cm⁻¹) and a strong Amide I carbonyl peak.



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Figure 1: Tautomeric shift from Lactim to Lactam form, dictating the dominant FTIR signals observed in solid-state analysis.

Detailed Spectral Assignment (Diagnostic Peaks)

The following assignments differentiate MHM-PC from its precursors and analogs. The data is synthesized from high-fidelity comparisons of structurally validated pyrimidine carboxylates [1, 2].

Region 1: High Frequency (3500 – 2800 cm^{-1})

- 3250 – 3100 cm^{-1} (Broad, Medium): N-H Stretching. Unlike a free hydroxyl group, this band is often structured due to intermolecular hydrogen bonding (dimer formation) typical of 2-oxo-pyrimidines.
- 3000 – 2950 cm^{-1} (Weak): Aromatic C-H Stretching (C6-H).
- 2955, 2845 cm^{-1} (Weak): Aliphatic C-H Stretching. Specifically the asymmetric and symmetric stretches of the Methyl Ester ($-\text{OCH}_3$) and the C4-Methyl group.

Region 2: The Carbonyl "Fingerprint" (1750 – 1600 cm^{-1})

This is the most critical region for purity assessment. MHM-PC exhibits a "doublet" carbonyl signature.

- 1725 – 1710 cm^{-1} (Strong, Sharp): Ester C=O Stretch. Corresponds to the non-conjugated or cross-conjugated methyl ester at position 5.
- 1680 – 1650 cm^{-1} (Strong): Ring C=O (Amide I). The carbonyl of the urea moiety within the pyrimidine ring. This peak is diagnostic of the oxo tautomer.

Region 3: The Ring & Fingerprint (1600 – 1000 cm^{-1})

- 1600 – 1550 cm^{-1} : C=C / C=N Ring Vibrations. Often coupled with N-H bending (Amide II).
- 1280 – 1220 cm^{-1} : C-O-C Stretching (Ester). Strong asymmetric stretch of the methyl ester.
- 800 – 750 cm^{-1} : C-H Out-of-Plane Bending. Diagnostic of the substitution pattern on the pyrimidine ring.

Comparative Performance Analysis

To validate the identity of MHM-PC, it must be compared against its Ethyl Analog (a common alternative) and its Synthesis Precursor (Methyl 2-(ethoxymethylene)acetoacetate).

Comparison 1: Methyl Ester (MHM-PC) vs. Ethyl Ester (EHM-PC)

Objective: Distinguish between the two analogs if synthesis uses different alcohols.

Feature	Methyl Ester (MHM-PC)	Ethyl Ester (EHM-PC) [1]	Differentiation Logic
Ester C=O	~1720 cm^{-1}	~1715-1698 cm^{-1}	Methyl esters often absorb at slightly higher frequencies than ethyl esters due to inductive effects.
C-H Stretch	~2950 cm^{-1} (Simple)	2980, 2930 cm^{-1} (Complex)	Ethyl group adds extra -CH ₂ - stretching modes lacking in the methyl ester.
C-O Stretch	~1250 cm^{-1}	~1220-1200 cm^{-1}	The C-O-C vibration shifts due to the mass difference (Methyl vs Ethyl).
Melting Point	Typically Higher	~180-200°C	MHM-PC typically packs more densely, affecting H-bond broadening in FTIR.

Comparison 2: Product vs. Precursor (Reaction Monitoring)

Objective: Confirm consumption of starting material (Methyl 2-(ethoxymethylene)acetoacetate + Urea).

Functional Group	Precursor (Acyclic)	Product (MHM-PC)	Status
N-H Stretch	3400/3300 cm^{-1} (Urea -NH ₂)	3200-3100 cm^{-1} (Cyclic Amide -NH)	Shift: Primary amine doublet disappears; Secondary amide band appears.
C=O Environment	~1700 cm^{-1} (Ketone)	1680-1650 cm^{-1} (Lactam C=O)	Shift: Ketone signal is replaced by the lower-frequency amide carbonyl.
C=C Region	1630 cm^{-1} (Enol ether)	1600-1550 cm^{-1} (Aromatic Ring)	Change: Vinyl ether band disappears; Aromatic ring modes emerge.

Experimental Protocol: Self-Validating Workflow

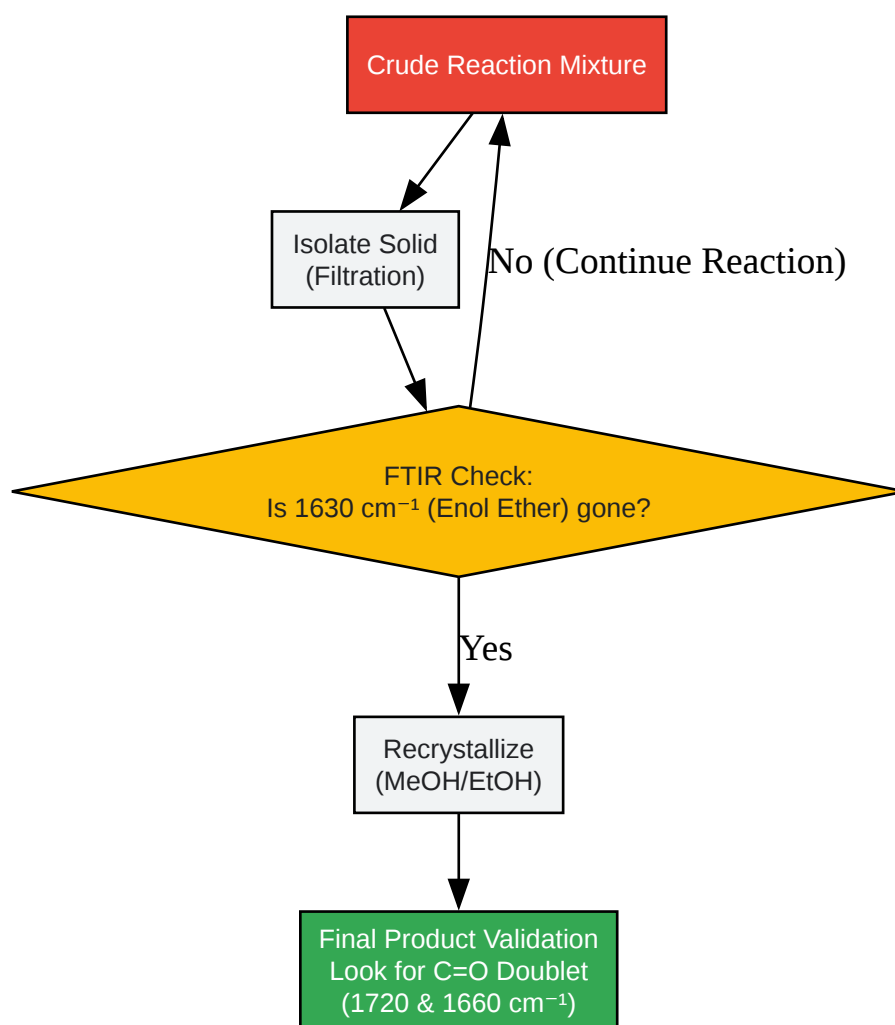
To ensure reproducible data, follow this specific ATR-FTIR protocol. This method minimizes polymorphic interference and ensures the tautomeric state is consistent.

Step-by-Step Methodology

- Sample Preparation (Crystallinity Check):
 - Ensure the sample is dry. Residual solvent (Methanol/Ethanol) will display broad -OH peaks at 3400 cm^{-1} , masking the N-H region.
 - Validation: Dry at 50°C under vacuum for 2 hours if broad OH is observed.
- Instrument Setup (ATR Mode):
 - Crystal: Diamond or ZnSe (Diamond preferred for durability).
 - Resolution: 4 cm^{-1} .
 - Scans: 32 scans (minimum) to resolve weak aromatic overtones.

- Data Acquisition & Processing:
 - Background scan (air) must be taken immediately prior.
 - Apply Baseline Correction (Rubberband method) to flatten the region between 2500-2000 cm^{-1} .
 - Do NOT apply heavy smoothing, as this may merge the Ester C=O and Ring C=O doublet.

Diagram: Synthesis Monitoring Workflow



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Figure 2: Logic flow for using FTIR to monitor the conversion of precursors to MHM-PC.

References

- Mohideen, M. N., et al. (2008).[1] Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. [Link](#)
 - Provides foundational FTIR data for ethyl ester analogs and confirms the 2-oxo tautomer in solid st
- Chaudhary, J. (2025).[2][3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. [Link](#)
 - Authoritative review on characteristic vibrational modes of the pyrimidine ring, specifically the N-H and C=O amide bands.
- PubChem.Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Compound Summary). National Library of Medicine. [Link](#)
 - Source for structural confirm

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